molecular formula C5H6F2IN3 B10901536 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-amine

1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-amine

Katalognummer: B10901536
Molekulargewicht: 273.02 g/mol
InChI-Schlüssel: GNIFUZWOQOYKKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-amine is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and an iodine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.

    Iodination: The iodination of the pyrazole ring can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

    Substitution Products: Various substituted pyrazoles.

    Oxidation Products: Pyrazole oxides.

    Reduction Products: Deiodinated pyrazoles.

    Coupling Products: Biaryl or heteroaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes or other proteins involved in disease pathways.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe for studying biological processes involving pyrazole-containing molecules.

    Agricultural Chemistry: Potential use in the synthesis of agrochemicals, such as herbicides or fungicides.

Wirkmechanismus

The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-amine depends on its specific application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The difluoroethyl group can enhance binding affinity and selectivity, while the iodine atom can facilitate metabolic stability.

    Materials Science: The compound’s electronic properties can be exploited in the design of semiconductors or other functional materials.

Vergleich Mit ähnlichen Verbindungen

    1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole: Similar structure but different substitution pattern.

    4-Iodo-1H-pyrazol-3-amine: Lacks the difluoroethyl group.

    1-(2,2-Difluoroethyl)-4-bromo-1H-pyrazol-3-amine: Bromine instead of iodine.

Uniqueness: 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-amine is unique due to the combination of the difluoroethyl group and iodine atom, which confer distinct chemical reactivity and potential biological activity. The difluoroethyl group can enhance lipophilicity and metabolic stability, while the iodine atom allows for versatile synthetic modifications.

Eigenschaften

Molekularformel

C5H6F2IN3

Molekulargewicht

273.02 g/mol

IUPAC-Name

1-(2,2-difluoroethyl)-4-iodopyrazol-3-amine

InChI

InChI=1S/C5H6F2IN3/c6-4(7)2-11-1-3(8)5(9)10-11/h1,4H,2H2,(H2,9,10)

InChI-Schlüssel

GNIFUZWOQOYKKG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NN1CC(F)F)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.